6,7,8-Trimethylbenz(a)anthracene
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Overview
Description
6,7,8-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H18. It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at the 6th, 7th, and 8th positions of the benz(a)anthracene structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethylbenz(a)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
6,7,8-Trimethylbenz(a)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Employed in studies related to the biological effects of polycyclic aromatic hydrocarbons, including their mutagenic and carcinogenic properties.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of carcinogenesis.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. It is known to intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS), which can damage cellular components and contribute to its toxic effects. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,2-Benzanthracene
- Phenanthrene
- Anthracene
Uniqueness
6,7,8-Trimethylbenz(a)anthracene is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity. Compared to benz(a)anthracene, the methyl groups increase its hydrophobicity and potentially its ability to intercalate into DNA. This makes it a valuable compound for studying the effects of methylation on the behavior of polycyclic aromatic hydrocarbons .
Properties
CAS No. |
20627-32-1 |
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Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6,7,8-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-9-17-12-19-18-10-5-4-8-16(18)11-14(2)21(19)15(3)20(13)17/h4-12H,1-3H3 |
InChI Key |
BDBUCKHMCRKPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C)C |
Origin of Product |
United States |
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